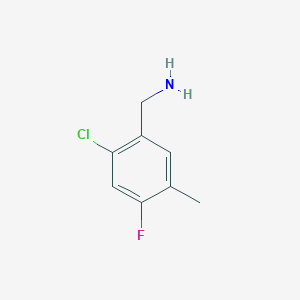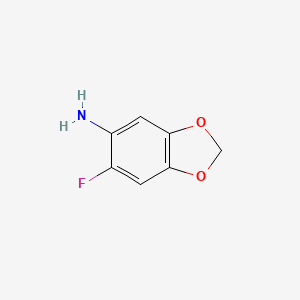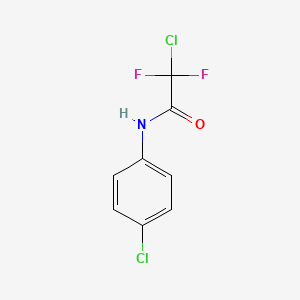
2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide
描述
2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as diflufenican and is widely used as a herbicide to control weeds in agricultural fields. Apart from its herbicidal properties, diflufenican has also been studied for its potential use in medical research.
作用机制
Diflufenican acts by inhibiting the biosynthesis of carotenoids, which are essential pigments required for the growth and development of plants. This results in the death of weed plants, making it an effective herbicide. In medical research, diflufenican has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diflufenican has been found to affect the levels of various biochemical markers in the body. Studies have shown that it can reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It can also increase the levels of antioxidants such as glutathione, which helps to protect cells from oxidative damage.
实验室实验的优点和局限性
Diflufenican has several advantages as a research tool. It is readily available and has a low cost compared to other compounds used in medical research. It also exhibits high efficacy in inhibiting the growth of cancer cells and reducing inflammation. However, diflufenican has certain limitations as well. It is toxic to the environment and can cause harm to non-target organisms. It also has a short half-life, which makes it difficult to use in long-term studies.
未来方向
There are several future directions for research on diflufenican. One potential area of study is its use in combination with other compounds to enhance its anti-tumor properties. Another area of research is the development of more environmentally friendly herbicides that are based on diflufenican. Further studies are also needed to understand the long-term effects of diflufenican on human health and the environment. Overall, diflufenican has significant potential for use in medical research and agriculture, and further studies are needed to fully explore its properties and applications.
科学研究应用
Diflufenican has been extensively studied for its potential use in medical research. It has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Studies have also shown that diflufenican can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
属性
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJWLHPPHIMQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B3039833.png)
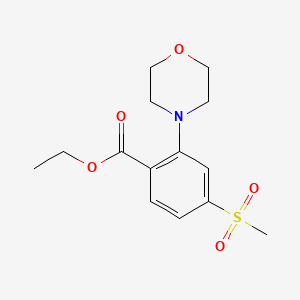


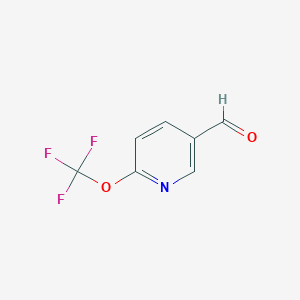
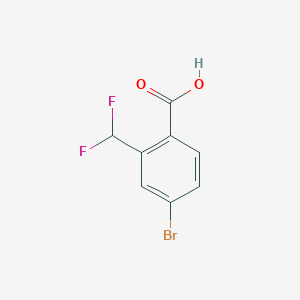

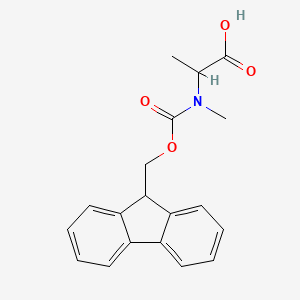
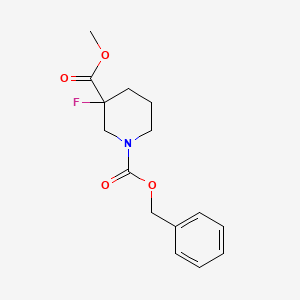
![Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate](/img/structure/B3039850.png)

